molecular formula C21H20FN3O3S B2370744 4-fluoro-N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1040654-61-2

4-fluoro-N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No. B2370744
CAS RN: 1040654-61-2
M. Wt: 413.47
InChI Key: ZXLSABXZWZUMMB-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as compound 13, and it is a thiazole-based inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Myc and its partner protein Max.

Scientific Research Applications

Synthesis and Potential Applications in Cancer Treatment

4-fluoro-N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide, due to its structural characteristics, may have applications in the synthesis of compounds with potential cancer treatment properties. For example, the study of new zinc phthalocyanines substituted with new benzenesulfonamide derivative groups, including compounds with a similar complex structure, has shown promising results for photodynamic therapy applications in cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Applications

Compounds with structural similarities to 4-fluoro-N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide have shown potential in antimicrobial applications. For instance, the synthesis of fluorine-containing thiadiazolotriazinones has demonstrated promising antibacterial activities, indicating the potential for the development of new biologically active molecules based on such fluorinated structures (Holla, Bhat, & Shetty, 2003).

Neurological Disorder Research

The development of fluorine-18-labeled analogs, including compounds structurally related to 4-fluoro-N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide, for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET) suggests potential applications in neurological disorder research. These compounds could aid in understanding the role of sigma2 receptors in diseases such as Alzheimer's (Tu et al., 2007).

properties

IUPAC Name

4-fluoro-N-[4-[3-[(2-methoxyphenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3S/c1-28-18-5-3-2-4-15(18)12-23-19(26)11-10-17-13-29-21(24-17)25-20(27)14-6-8-16(22)9-7-14/h2-9,13H,10-12H2,1H3,(H,23,26)(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLSABXZWZUMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(4-(3-((2-methoxybenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

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